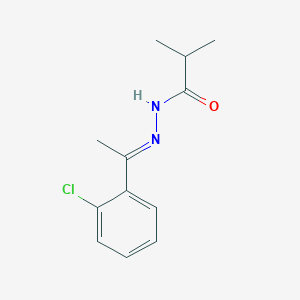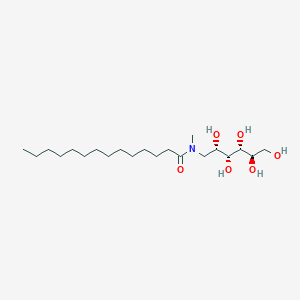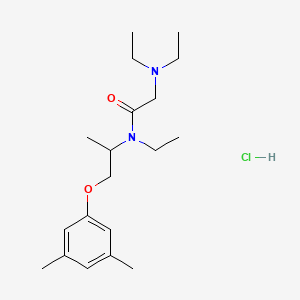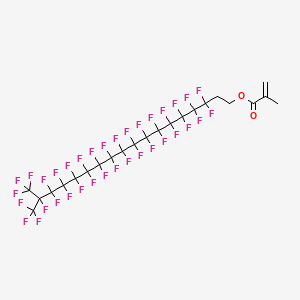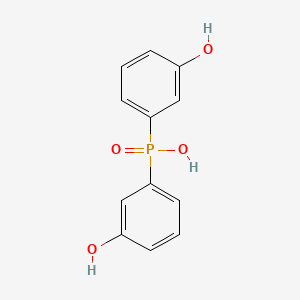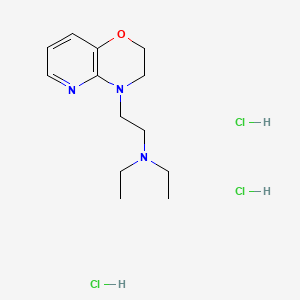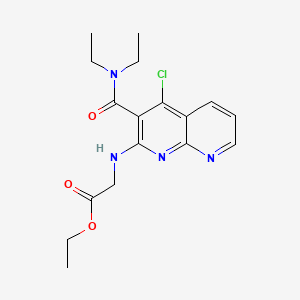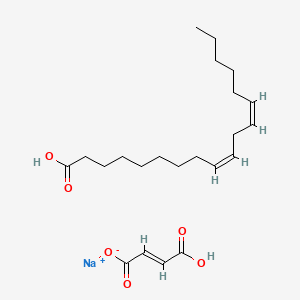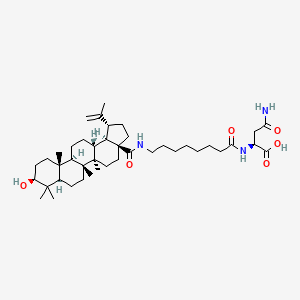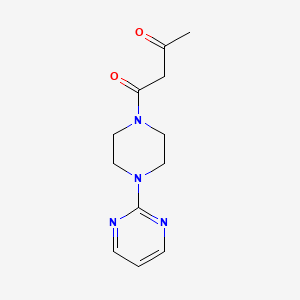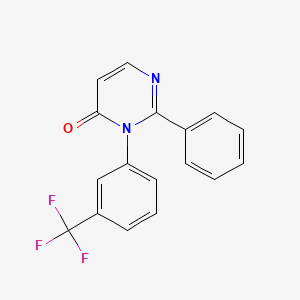
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl and a molecular weight of 319.831 g/mol . This compound belongs to the class of substituted phenylmorpholines, which are derivatives of phenylmorpholine or the psychostimulant drug phenmetrazine . These compounds are known for their stimulant effects and their ability to release monoamine neurotransmitters .
Preparation Methods
The synthesis of 4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride typically involves the reaction of morpholine with phenylmethanol and a methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride undergoes various chemical reactions typical of secondary amines and ethers. These reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter release and its potential use in neurological research.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride involves its interaction with monoamine neurotransmitter systems. The compound acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is mediated through the inhibition of reuptake transporters and the promotion of neurotransmitter release from presynaptic neurons .
Comparison with Similar Compounds
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride is similar to other substituted phenylmorpholines, such as:
Phenmetrazine: Known for its stimulant effects and use as an anorectic agent.
Phendimetrazine: Used as an appetite suppressant in the treatment of obesity.
Isophenmetrazine: Another stimulant with similar effects to phenmetrazine. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
124497-91-2 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-phenylmethoxymorpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19-12-13-20-18(15-19,17-10-6-3-7-11-17)21-14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H |
InChI Key |
UWMVRKLQKVYVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


